Cas no 1784589-71-4 (3-Bromo-4-fluoro-5-methoxyphenol)
3-Bromo-4-fluoro-5-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-4-FLUORO-5-METHOXYPHENOL
- 3-Bromo-2-fluoro-5-hydroxyanisole
- 3-Bromo-4-fluoro-5-methoxyphenol
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- Inchi: 1S/C7H6BrFO2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3
- InChI Key: FYYLGVSAZZTAOK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1F)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5
3-Bromo-4-fluoro-5-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025683-250mg |
3-Bromo-2-fluoro-5-hydroxyanisole |
1784589-71-4 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
| Alichem | A013025683-500mg |
3-Bromo-2-fluoro-5-hydroxyanisole |
1784589-71-4 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025683-1g |
3-Bromo-2-fluoro-5-hydroxyanisole |
1784589-71-4 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
| Aaron | AR024EXP-250mg |
3-Bromo-4-fluoro-5-methoxyphenol |
1784589-71-4 | 95% | 250mg |
$630.00 | 2025-02-17 | |
| Aaron | AR024EXP-500mg |
3-Bromo-4-fluoro-5-methoxyphenol |
1784589-71-4 | 95% | 500mg |
$715.00 | 2025-02-17 |
3-Bromo-4-fluoro-5-methoxyphenol Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-Bromo-4-fluoro-5-methoxyphenol
Introduction to 3-Bromo-4-fluoro-5-methoxyphenol (CAS No. 1784589-71-4)
3-Bromo-4-fluoro-5-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1784589-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl halides and phenols, characterized by its bromine, fluorine, and methoxy substituents on a phenolic ring. The strategic placement of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 3-Bromo-4-fluoro-5-methoxyphenol consists of a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methoxy group at the 5-position. This arrangement creates a molecule with distinct electronic and steric properties, which are highly influential in its reactivity and potential applications. The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methoxy) groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and further functionalization.
In recent years, 3-Bromo-4-fluoro-5-methoxyphenol has been explored as a key building block in the development of novel pharmaceutical agents. Its structural features make it particularly useful in constructing heterocyclic scaffolds that are prevalent in many bioactive compounds. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 3-Bromo-4-fluoro-5-methoxyphenol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating this compound into drug candidates, scientists aim to develop selective kinase inhibitors that can modulate these pathways effectively. Preliminary studies have shown that derivatives of 3-Bromo-4-fluoro-5-methoxyphenol exhibit promising activity against certain kinases, highlighting its therapeutic potential.
The fluorine substituent at the 4-position is particularly noteworthy due to its significant impact on metabolic stability and pharmacokinetic properties. Fluorinated aromatic compounds are known to enhance binding affinity to biological targets and improve drug-like characteristics. In contrast, the methoxy group at the 5-position contributes to solubility and metabolic stability, making it an attractive feature for drug development. Together, these substituents contribute to the overall pharmacological profile of 3-Bromo-4-fluoro-5-methoxyphenol, making it a versatile intermediate for medicinal chemists.
Recent advancements in computational chemistry have further enhanced the utility of 3-Bromo-4-fluoro-5-methoxyphenol. Molecular modeling studies have been conducted to predict its interactions with biological targets, providing insights into its potential therapeutic applications. These studies have helped guide the design of more effective derivatives by identifying key binding pockets and optimizing molecular interactions. Additionally, high-throughput screening methods have been employed to rapidly assess the biological activity of compounds derived from this scaffold.
The synthesis of 3-Bromo-4-fluoro-5-methoxyphenol itself is an intriguing challenge that has been addressed through various synthetic strategies. One common approach involves the bromination and fluorination of pre-existing phenolic precursors followed by methylation. Alternatively, direct functionalization methods have been explored using specialized reagents and catalysts. These synthetic routes highlight the compound's accessibility and readiness for further derivatization in drug discovery programs.
The pharmaceutical industry has taken notice of 3-Bromo-4-fluoro-5-methoxyphenol due to its potential as a lead compound or intermediate in multiple drug candidates. Several academic research groups have published patents and articles detailing novel derivatives synthesized from this compound. These studies not only demonstrate its versatility but also underscore its importance in modern drug discovery efforts. The continued exploration of this scaffold promises to yield new insights into disease mechanisms and potentially lead to next-generation therapeutics.
Beyond pharmaceutical applications, 3-Bromo-4-fluoro-5-methoxyphenol has found utility in materials science and agrochemical research. Its unique structural features make it suitable for designing advanced materials with specific electronic properties or for developing novel agrochemicals with enhanced efficacy and environmental safety profiles. The broad applicability of this compound underscores its significance across multiple scientific disciplines.
In conclusion,3-Bromo-4-fluoro-5-methoxyphenol (CAS No. 1784589-71-4) is a multifaceted compound with substantial potential in pharmaceutical research and beyond. Its distinctive structural features enable diverse chemical transformations and biological activities, making it a valuable asset for synthetic chemists and medicinal researchers alike. As our understanding of its properties continues to grow,this compound is poised to play an increasingly important role in the development of innovative therapies and materials.
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